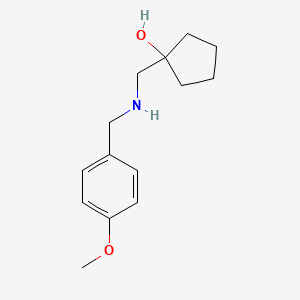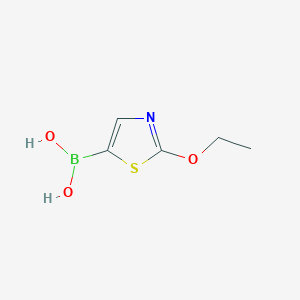![molecular formula C8H11NO2 B13337031 Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione](/img/structure/B13337031.png)
Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione is a heterocyclic compound that features a fused ring system combining a cyclopentane and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione can be achieved through several methods. One common approach involves the reaction of ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate with cyanothioacetamide, followed by treatment with N-benzyl-α-chloroacetamide . Another method includes the reaction of sodium (2-oxocyclopentylidene)methanolate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require heating or refluxing.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents due to their ability to inhibit topoisomerase I and II.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with biological targets, such as DNA and proteins, makes it useful in studying biochemical pathways and mechanisms.
作用機序
The mechanism of action of Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular interactions are still under investigation.
類似化合物との比較
Similar Compounds
Compounds similar to Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione include:
- 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile
- Cyclopenta[d]thieno[2,3-b]pyridine derivatives
- 1H-Cyclopenta[c]pyridine-4-carbonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific fused ring structure, which imparts unique chemical and biological properties
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
1,4a,5,6,7,7a-hexahydrocyclopenta[b]pyridine-2,4-dione |
InChI |
InChI=1S/C8H11NO2/c10-7-4-8(11)9-6-3-1-2-5(6)7/h5-6H,1-4H2,(H,9,11) |
InChIキー |
DLFCWBMKFIYVDE-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C1)NC(=O)CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13336949.png)
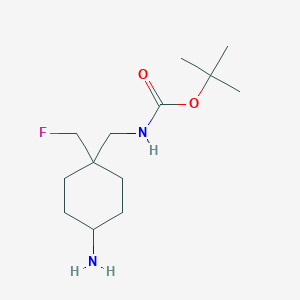
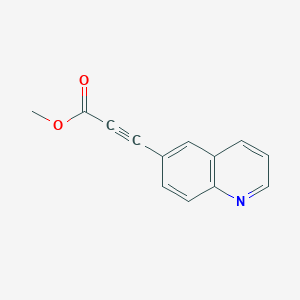
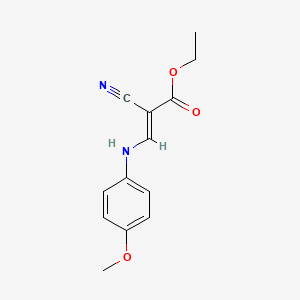
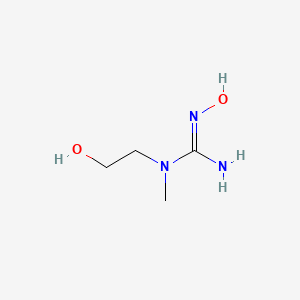
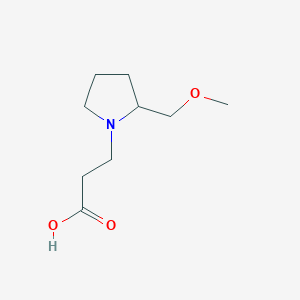


![3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13336990.png)

![2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one](/img/structure/B13337010.png)
